
N-(2-bromoethyl)-3-chloroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromoethyl)-3-chloroaniline is an organic compound that features both bromine and chlorine atoms attached to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(2-bromoethyl)-3-chloroaniline can be synthesized through a multi-step process. One common method involves the bromination of 3-chloroaniline followed by the alkylation with 2-bromoethanol. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-bromoethyl)-3-chloroaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield N-alkylated aniline derivatives .
Aplicaciones Científicas De Investigación
N-(2-bromoethyl)-3-chloroaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Biological Studies: Researchers use it to study the effects of halogenated anilines on biological systems.
Industrial Applications: It is employed in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-bromoethyl)-3-chloroaniline involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to biological targets. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-chloroethyl)-3-chloroaniline
- N-(2-bromoethyl)-4-chloroaniline
- N-(2-bromoethyl)-3-fluoroaniline
Uniqueness
N-(2-bromoethyl)-3-chloroaniline is unique due to the specific positioning of the bromine and chlorine atoms on the aniline ring. This configuration imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in organic synthesis and medicinal chemistry .
Propiedades
Número CAS |
791727-29-2 |
|---|---|
Fórmula molecular |
C8H9BrClN |
Peso molecular |
234.52 g/mol |
Nombre IUPAC |
N-(2-bromoethyl)-3-chloroaniline |
InChI |
InChI=1S/C8H9BrClN/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6,11H,4-5H2 |
Clave InChI |
IAKGZFFNDAZNNG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)NCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-Dichloro-N-[1-(methoxymethyl)-1H-imidazol-4-yl]-1,3,5-triazin-2-amine](/img/structure/B13990817.png)

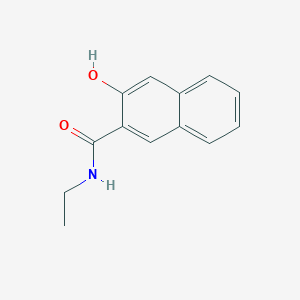
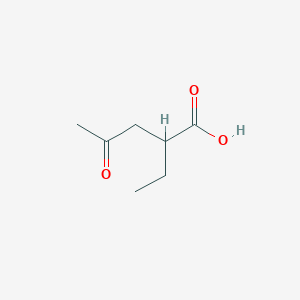
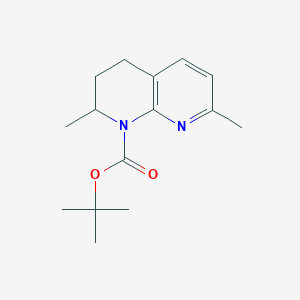


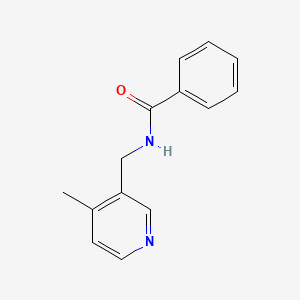
![[5-[Tert-butyl(dimethyl)silyl]oxy-2-ethylphenyl]boronic acid](/img/structure/B13990862.png)


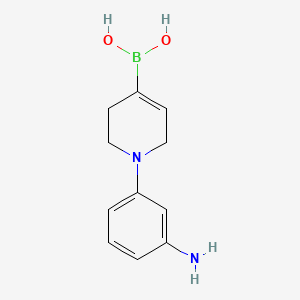

![N-[6-(2-hydroxypropan-2-yl)-1H-indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B13990889.png)
